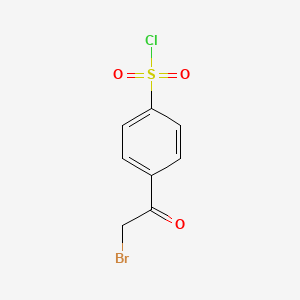

4-(2-bromoacetyl)benzenesulfonyl Chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-bromoacetyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO3S/c9-5-8(11)6-1-3-7(4-2-6)14(10,12)13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSZVEXHEBFFCSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CBr)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373576 | |

| Record name | 4-(2-bromoacetyl)benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5038-59-5 | |

| Record name | 4-(2-bromoacetyl)benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5038-59-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(2-bromoacetyl)benzenesulfonyl chloride synthesis pathway

An In-depth Technical Guide on the Synthesis Pathway of 4-(2-bromoacetyl)benzenesulfonyl chloride

This technical guide provides a comprehensive overview of the synthesis of this compound, a bifunctional molecule of significant interest to researchers, scientists, and drug development professionals. The presence of a reactive α-bromoacetyl group and a sulfonyl chloride moiety makes it a valuable intermediate for the synthesis of a wide range of organic compounds, particularly in the field of medicinal chemistry. This document details the synthetic pathway, experimental protocols, and relevant quantitative data.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the preparation of the key intermediate, 4-acetylbenzenesulfonyl chloride. The second step is the selective α-bromination of the acetyl group to yield the final product.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key steps in the synthesis.

Step 1: Synthesis of 4-Acetylbenzenesulfonyl chloride

This step involves the chlorosulfonation of acetophenone. This is an electrophilic aromatic substitution reaction where chlorosulfonic acid introduces a sulfonyl chloride group onto the aromatic ring, primarily at the para position due to the directing effect of the acetyl group.

Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a gas absorption trap, place an excess of chlorosulfonic acid.

-

Cool the flask in an ice-water bath to maintain a low temperature.

-

Slowly and carefully add acetophenone dropwise to the stirred chlorosulfonic acid over a period of 30-60 minutes, ensuring the temperature is kept below 10°C. Hydrogen chloride gas will be evolved and should be neutralized in the gas trap.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This should be performed in a well-ventilated fume hood.

-

The solid precipitate, crude 4-acetylbenzenesulfonyl chloride, is collected by vacuum filtration.

-

Wash the solid with cold water until the washings are neutral to litmus paper.

-

The crude product can be purified by recrystallization from a suitable solvent, such as a mixture of chloroform and hexanes.

Step 2: α-Bromination of 4-Acetylbenzenesulfonyl chloride

This step involves the bromination of the methyl group of the acetyl moiety.

Protocol:

-

Dissolve 4-acetylbenzenesulfonyl chloride in a suitable solvent, such as dichloromethane, in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

-

Prepare a solution of bromine in the same solvent.

-

Add the bromine solution dropwise to the solution of 4-acetylbenzenesulfonyl chloride at room temperature with constant stirring. The disappearance of the bromine color indicates the progress of the reaction.

-

After the addition is complete, stir the reaction mixture for an additional 2-3 hours at room temperature.

-

Wash the reaction mixture with water, followed by a dilute solution of sodium thiosulfate to remove any unreacted bromine, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

The final product can be purified by column chromatography on silica gel or by recrystallization.

Data Presentation

The following tables summarize the key quantitative data for the synthesis.

Table 1: Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |

| Acetophenone | C₈H₈O | 120.15 | Liquid | 19-20 |

| 4-Acetylbenzenesulfonyl chloride | C₈H₇ClO₃S | 218.66[1] | Powder | 84-87[2] |

| This compound | C₈H₆BrClO₃S | 297.55[3][] | Solid | Not readily available |

Table 2: Summary of Reaction Conditions and Expected Yields

| Step | Reaction Type | Key Reagents | Solvent | Temperature | Expected Yield |

| 1 | Chlorosulfonation | Acetophenone, Chlorosulfonic acid | None | 0-10°C | 70-80% |

| 2 | α-Bromination | 4-Acetylbenzenesulfonyl chloride, Bromine | Dichloromethane | Room Temperature | 50-60% |

Note: Expected yields are based on similar reactions reported in the literature and may vary depending on the specific experimental conditions.

Experimental Workflow

The general workflow for a single synthetic step, including reaction, work-up, and purification, is illustrated below.

Caption: General experimental workflow for chemical synthesis.

Safety Considerations

-

Chlorosulfonic acid is highly corrosive and reacts violently with water. All operations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety goggles) must be worn.

-

Bromine is toxic, corrosive, and volatile. It should be handled with extreme care in a fume hood.

-

Sulfonyl chlorides are lachrymatory and moisture-sensitive. They should be handled in a dry environment.

-

The reactions are exothermic and should be cooled appropriately to control the reaction rate.

This guide provides a foundational understanding of the synthesis of this compound. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical synthesis.

References

An In-depth Technical Guide to 4-(2-bromoacetyl)benzenesulfonyl chloride: A Bifunctional Reagent for Chemical Biology and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 4-(2-bromoacetyl)benzenesulfonyl chloride. This bifunctional molecule, possessing both a reactive sulfonyl chloride and an α-bromoacetyl group, serves as a versatile tool in various research and development applications, particularly in the fields of chemical biology and medicinal chemistry.

Core Chemical Properties

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | This compound | 4-(2-bromoacetyl)benzenesulfonyl fluoride | 4-bromobenzenesulfonyl chloride |

| CAS Number | 5038-59-5[1][] | Not Available | 98-58-8 |

| Molecular Formula | C₈H₆BrClO₃S[] | C₈H₆BrFO₃S | C₆H₄BrClO₂S |

| Molecular Weight | 297.55 g/mol [1][] | 281.10 g/mol | 255.52 g/mol |

| Melting Point | Not Available | 104-110 °C | 73-75 °C |

| Boiling Point | Not Available | Not Available | 153 °C at 15 mmHg |

| Solubility | Not Available | Not Available | Reacts with water |

Note: Data for this compound is limited. Data for related compounds is provided for reference.

Synthesis and Reactivity

The synthesis of this compound typically involves a multi-step process. A plausible synthetic route begins with the sulfonation of acetophenone to yield 4-acetylbenzenesulfonic acid. This intermediate is then converted to 4-acetylbenzenesulfonyl chloride. The final step involves the α-bromination of the acetyl group to afford the target molecule.

The unique chemical architecture of this compound imparts a dual reactivity profile. The sulfonyl chloride and the α-bromoacetyl moieties can react selectively under different conditions, making it a valuable heterobifunctional linker.

Reactivity of the Sulfonyl Chloride Group

The sulfonyl chloride group is a potent electrophile that readily reacts with nucleophiles such as amines and alcohols. This reactivity is fundamental to the formation of stable sulfonamides and sulfonate esters, respectively. The reaction with primary and secondary amines is particularly robust and forms the basis of the Hinsberg test for amine characterization.

Reactivity of the α-Bromoacetyl Group

The α-bromoacetyl group serves as an efficient alkylating agent. The electron-withdrawing nature of the adjacent carbonyl group enhances the electrophilicity of the α-carbon, making it susceptible to nucleophilic attack. This moiety exhibits a strong preference for soft nucleophiles, most notably the thiol groups of cysteine residues in proteins. This specific reactivity allows for the targeted modification of proteins and peptides.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and reactions of this compound are not extensively documented in publicly available literature, general procedures for the reactions of its constituent functional groups are well-established.

General Protocol for Sulfonamide Formation:

-

Dissolve the amine-containing substrate in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere.

-

Add a non-nucleophilic base, such as triethylamine or pyridine, to the solution.

-

Cool the reaction mixture to 0 °C.

-

Slowly add a solution of this compound in the same solvent to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

General Protocol for Thioether Formation (Alkylation of Thiols):

-

Dissolve the thiol-containing substrate (e.g., a cysteine-containing peptide) in a buffered aqueous solution or a mixture of an organic solvent and water.

-

Adjust the pH of the solution to slightly basic conditions (pH 7-8) to facilitate the deprotonation of the thiol group.

-

Add a solution of this compound (or a derivative where the sulfonyl chloride has been pre-reacted) in a water-miscible organic solvent (e.g., DMSO, DMF).

-

Stir the reaction mixture at room temperature, monitoring the progress by HPLC or mass spectrometry.

-

Upon completion, the product can be purified by preparative HPLC.

Applications in Research and Development

The bifunctional nature of this compound makes it a valuable reagent for various applications in chemical biology and drug development. Its ability to act as a crosslinking agent and a chemical probe for proteomics studies is of particular interest.

Chemical Crosslinking

The orthogonal reactivity of the sulfonyl chloride and α-bromoacetyl groups allows for the stepwise crosslinking of different biomolecules. For instance, the sulfonyl chloride can be reacted with the amine groups of one protein, and the resulting modified protein can then be used to target and alkylate the cysteine residues of a binding partner.

Figure 1. Workflow for protein-protein crosslinking.

This diagram illustrates a two-step experimental workflow for crosslinking two proteins using this compound.

Probing Protein-Protein Interactions

As a chemical probe, this reagent can be used to identify and characterize protein-protein interactions. By modifying a protein of interest and then allowing it to interact with its cellular binding partners, subsequent crosslinking can trap the interacting complexes for identification by mass spectrometry.

Figure 2. Proteomics experimental workflow.

This flowchart outlines the key steps in a chemical proteomics experiment to identify protein-protein interactions.

Safety and Handling

This compound is expected to be a corrosive and lachrymatory compound. It should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. It is likely to be moisture-sensitive and should be stored in a cool, dry place under an inert atmosphere. Storage at 2-8°C is recommended.[3]

Conclusion

This compound is a potent and versatile bifunctional reagent with significant potential in chemical biology and drug discovery. Its dual reactivity allows for the selective modification and crosslinking of biomolecules, providing a powerful tool for studying protein interactions and developing novel therapeutics. While detailed experimental data for this specific compound is sparse in the public domain, its reactivity can be reliably predicted based on the well-established chemistry of its constituent functional groups. Further research into the applications of this molecule is warranted and is likely to yield valuable insights for the scientific community.

References

An In-depth Technical Guide to 4-(2-bromoacetyl)benzenesulfonyl chloride

CAS Number: 5038-59-5

This technical guide provides a comprehensive overview of 4-(2-bromoacetyl)benzenesulfonyl chloride, a bifunctional reagent of significant interest to researchers, scientists, and professionals in drug development and proteomics. This document details its chemical properties, a plausible synthesis protocol, and its applications as a crosslinking agent for studying protein-protein interactions and in the formation of antibody-drug conjugates.

Chemical and Physical Properties

This compound is a hetero-bifunctional crosslinking agent. It possesses two reactive moieties: a sulfonyl chloride group and an α-bromoacetyl group. The sulfonyl chloride is reactive towards primary amines, such as the side chain of lysine residues in proteins, while the bromoacetyl group readily reacts with sulfhydryl groups, for instance, from cysteine residues. This dual reactivity makes it a valuable tool for covalently linking molecules.[1][2]

| Property | Value | Reference |

| CAS Number | 5038-59-5 | [3] |

| Molecular Formula | C₈H₆BrClO₃S | [3] |

| Molecular Weight | 297.55 g/mol | [3] |

| Melting Point | Estimated 104-110 °C | [4] |

| Appearance | Crystalline solid (expected) | [4] |

| Solubility | Soluble in organic solvents | [5] |

Note: The melting point is an estimate based on the closely related compound 4-(2-bromoacetyl)benzenesulfonyl fluoride.

Synthesis Protocol

A plausible and detailed synthetic route to this compound involves a two-step process starting from 4-acetylbenzenesulfonyl chloride. The first step is the synthesis of the sulfonyl chloride, followed by the α-bromination of the acetyl group.

Step 1: Synthesis of 4-Acetylbenzenesulfonyl chloride

This can be achieved by the chlorosulfonation of acetophenone.

Experimental Protocol:

-

In a flask equipped with a stirrer and a gas outlet, place chlorosulfonic acid (2.5 molar equivalents).

-

Cool the flask in an ice-water bath to 12-15 °C.

-

Slowly add acetanilide (1 molar equivalent) to the cooled chlorosulfonic acid while stirring. Maintain the temperature around 15 °C. Hydrogen chloride gas will be evolved, so the reaction must be performed in a fume hood.[6]

-

After the addition is complete, heat the mixture to 60 °C for two hours to ensure the reaction goes to completion.[6]

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

The solid 4-acetylbenzenesulfonyl chloride will precipitate. Collect the solid by vacuum filtration and wash it with cold water.[6]

-

The crude product can be purified by recrystallization from a suitable solvent like benzene.

Step 2: α-Bromination of 4-Acetylbenzenesulfonyl chloride

The α-position of the acetyl group is then brominated.

Experimental Protocol:

-

Dissolve 4-acetylbenzenesulfonyl chloride (1 molar equivalent) in a suitable anhydrous solvent such as diethyl ether in a three-necked flask fitted with a dropping funnel, stirrer, and reflux condenser.[7]

-

Add a catalytic amount of anhydrous aluminum chloride (e.g., 0.01 equivalents).[7]

-

Cool the solution in an ice bath.

-

Slowly add bromine (1 molar equivalent) from the dropping funnel with constant stirring.

-

After the addition is complete, remove the solvent and dissolved hydrogen bromide under reduced pressure.[7]

-

The resulting solid, this compound, can be purified by washing with a mixture of water and petroleum ether to remove any color, followed by filtration.[7]

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a powerful tool in several research areas, particularly in proteomics and the development of targeted therapeutics.

Protein-Protein Interaction Studies

As a chemical crosslinker, this reagent can be used to "freeze" transient protein-protein interactions, allowing for their identification and study.[1] The sulfonyl chloride end can react with a lysine residue on one protein, and the bromoacetyl end can react with a cysteine residue on an interacting protein, thus covalently linking the two.

Caption: Workflow for protein-protein interaction studies.

Antibody-Drug Conjugates (ADCs)

In the field of drug development, this compound can be utilized as a linker to create ADCs.[8][9] An antibody, which provides specificity for a target cell (e.g., a cancer cell), can be conjugated to a cytotoxic drug. The linker ensures that the drug remains attached to the antibody until it reaches the target, where the drug is then released to exert its effect. The use of bromoacetamide chemistry for linking to cysteines on the antibody can lead to more stable and homogenous ADCs compared to other methods.[8]

Caption: Formation of an Antibody-Drug Conjugate (ADC).

Experimental Considerations

When using this compound, it is important to consider the following:

-

Reaction Conditions: The reaction with primary amines is typically carried out under basic conditions to deprotonate the amine, enhancing its nucleophilicity. The reaction with sulfhydryls proceeds readily at neutral to slightly basic pH.

-

Specificity: While the sulfonyl chloride is primarily reactive towards primary amines, it can also react with other nucleophiles such as the hydroxyl groups of serine, threonine, and tyrosine, as well as with water (hydrolysis). The bromoacetyl group is highly specific for sulfhydryls.

-

Stability: Sulfonyl chlorides are sensitive to moisture and can hydrolyze. Therefore, the compound should be stored in a desiccator and handled in a dry environment.

This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. Its unique bifunctional properties make it a versatile tool for elucidating biological processes and for the construction of targeted therapeutics.

References

- 1. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - US [thermofisher.com]

- 2. info.gbiosciences.com [info.gbiosciences.com]

- 3. scbt.com [scbt.com]

- 4. 4-(2-Bromoacetyl)benzenesulfonyl fluoride 95% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. The medicinal chemistry evolution of antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Recent Chemical Approaches for Site-Specific Conjugation of Native Antibodies: Technologies toward Next-Generation Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

4-(2-bromoacetyl)benzenesulfonyl chloride molecular weight and formula

An In-depth Technical Guide to 4-(2-bromoacetyl)benzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a bifunctional reagent with significant potential in chemical synthesis and drug development. This document outlines its chemical properties, a plausible synthetic route with detailed experimental protocols, and its potential applications as a versatile building block.

Core Chemical Properties

This compound is a complex organic molecule containing both a reactive sulfonyl chloride and an α-bromoacetyl group. These functional groups make it a valuable intermediate for the synthesis of a wide range of compounds, particularly in the development of novel pharmaceutical agents.

Quantitative Data Summary

The key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C8H6BrClO3S | [] |

| Molecular Weight | 297.55 g/mol | [] |

| CAS Number | 5038-59-5 | [] |

Synthesis of this compound: A Plausible Experimental Protocol

A plausible two-step synthetic route for this compound is proposed, commencing from acetophenone. This pathway involves an initial chlorosulfonation reaction followed by an α-bromination.

Plausible Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 4-Acetylbenzenesulfonyl chloride (Intermediate)

This initial step involves the chlorosulfonation of acetophenone. It is important to note that while the acetyl group is typically a meta-director, the para-substituted product, 4-acetylbenzenesulfonyl chloride, can be favored under forcing conditions with a significant excess of chlorosulfonic acid[2].

Experimental Protocol:

-

In a round-bottom flask equipped with a mechanical stirrer and a gas absorption trap, carefully add a 5-fold molar excess of chlorosulfonic acid.

-

Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.

-

Slowly add acetophenone (1 equivalent) dropwise to the stirred chlorosulfonic acid, ensuring the temperature does not exceed 10 °C. Hydrogen chloride gas will be evolved and should be neutralized in the gas trap.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 2-3 hours to ensure the reaction goes to completion.

-

Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.

-

The precipitated solid, crude 4-acetylbenzenesulfonyl chloride, is collected by suction filtration and washed thoroughly with cold water until the washings are neutral.

-

The crude product can be purified by recrystallization from a suitable solvent such as a mixture of chloroform and hexane.

Step 2: α-Bromination to Yield this compound (Final Product)

The second step is the α-bromination of the intermediate, 4-acetylbenzenesulfonyl chloride. A suitable brominating agent for this transformation is pyridine hydrobromide perbromide, which is a safer and easier-to-handle alternative to liquid bromine[3].

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-acetylbenzenesulfonyl chloride (1 equivalent) in glacial acetic acid.

-

Add pyridine hydrobromide perbromide (1.1 equivalents) to the solution.

-

Heat the reaction mixture to 80-90 °C and maintain this temperature with stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water.

-

The precipitated crude product, this compound, is collected by vacuum filtration.

-

Wash the solid with cold water to remove any remaining acetic acid and pyridine salts.

-

The final product can be further purified by recrystallization from an appropriate solvent system, such as ethyl acetate/hexanes.

Potential Applications in Drug Development

This compound is a bifunctional molecule, meaning it has two distinct reactive sites. This characteristic makes it a versatile tool for medicinal chemists and drug development professionals. The sulfonyl chloride can react with amines to form stable sulfonamides, a common moiety in many pharmaceuticals[2]. Simultaneously, the α-bromoacetyl group is a potent alkylating agent, capable of forming covalent bonds with nucleophilic residues in biological macromolecules, such as cysteine or histidine side chains[2].

This dual reactivity allows for its use in several applications:

-

Synthesis of Covalent Inhibitors: The α-bromoacetyl group can act as a "warhead" to form a covalent bond with a target protein, while the rest of the molecule, attached via the sulfonamide linkage, can be designed to provide specificity and additional binding interactions.

-

Development of Chemical Probes: It can be used to create chemical probes for identifying and labeling specific proteins in complex biological systems.

-

Linker for Bioconjugation: The molecule can serve as a linker to conjugate different molecules, such as a targeting moiety and a payload (e.g., a cytotoxic drug).

Logical Relationship of Functional Group Reactivity

Caption: Reactivity and potential applications of this compound.

References

Technical Whitepaper: 4-(2-bromoacetyl)benzenesulfonyl chloride: A Bifunctional Electrophile for Covalent Modification

Audience: Researchers, scientists, and drug development professionals.

Abstract

4-(2-bromoacetyl)benzenesulfonyl chloride is a chemical reagent characterized by two highly reactive electrophilic functional groups: a bromoacetyl group and a sulfonyl chloride group. This dual reactivity enables it to act as a bifunctional crosslinking agent and a potent, non-specific covalent inhibitor of proteins. Its mechanism of action is not defined by high-affinity binding to a single target, but rather by its chemical reactivity towards nucleophilic amino acid residues, primarily cysteine and lysine. This document provides an in-depth analysis of its chemical properties, mechanism of covalent modification, and potential applications in chemical biology and drug discovery as a tool for probing protein structure and function.

Introduction

This compound is a hetero-bifunctional chemical compound. Its utility in research stems from the distinct reactivity profiles of its two key functional groups:

-

α-Halo Ketone (Bromoacetyl group): This group is a potent electrophile that readily undergoes nucleophilic substitution reactions. It demonstrates significant reactivity towards soft nucleophiles, most notably the thiol group of cysteine residues within proteins. This reaction results in the formation of a stable thioether bond, leading to irreversible covalent modification.

-

Sulfonyl Chloride group: This is a highly reactive electrophile that reacts with a broader range of hard nucleophiles. It readily forms stable sulfonamide bonds with the ε-amino group of lysine residues and sulfonate esters with the hydroxyl groups of serine, threonine, or tyrosine residues. It is also susceptible to hydrolysis.

This dual functionality allows the molecule to potentially act as a covalent crosslinker or as a tool for irreversibly modifying proteins at multiple sites, making it a subject of interest for studying protein structure and for the development of covalent inhibitors.

Core Mechanism of Action: Covalent Modification

The primary mechanism of action for this compound is the irreversible covalent modification of nucleophilic amino acid residues on target proteins. The reaction proceeds through two main pathways dictated by its functional groups.

Alkylation of Cysteine Residues

The bromoacetyl moiety functions as a classic alkylating agent. It shows a strong preference for reacting with the sulfhydryl group of cysteine residues, which are often found in the active sites of enzymes. The reaction is a bimolecular nucleophilic substitution (SN2) reaction.

Reaction Scheme: Protein-Cys-SH + Br-CH2-CO-Ph-SO2Cl → Protein-Cys-S-CH2-CO-Ph-SO2Cl + HBr

This targeted alkylation of cysteine is a common strategy for designing irreversible enzyme inhibitors.

Sulfonylation of Lysine and Other Nucleophiles

The sulfonyl chloride group is highly reactive and less specific than the bromoacetyl group. It readily reacts with primary amines, such as the ε-amino group of lysine, to form highly stable sulfonamides.

Reaction Scheme: Protein-Lys-NH2 + Cl-SO2-Ph-CO-CH2Br → Protein-Lys-NH-SO2-Ph-CO-CH2Br + HCl

This lack of specificity means the compound can potentially modify multiple lysine residues on the surface of a protein, which can lead to significant changes in protein structure, charge, and function.

The following diagram illustrates the logical workflow of the compound's interaction with a target protein.

Caption: Reaction pathways of this compound.

Quantitative Data and Target Specificity

Currently, there is a lack of specific quantitative data in the public domain, such as IC₅₀ or Kᵢ values, for this compound against specific protein targets. This is consistent with its role as a reactive chemical probe rather than a selective inhibitor. Its utility is derived from its high reactivity, which generally leads to low specificity.

Any quantitative assessment of its activity would need to be determined empirically for a specific protein of interest. The table below outlines the type of data that would be essential for characterizing its interaction with a target.

| Parameter | Description | Typical Experimental Method |

| kinact/KI | The second-order rate constant for enzyme inactivation, reflecting the efficiency of the covalent inhibitor. | Enzyme kinetics assay measuring activity loss over time at various inhibitor concentrations. |

| IC₅₀ (time-dependent) | The concentration of inhibitor required to reduce enzyme activity by 50% after a specific incubation time. | Dose-response enzyme inhibition assay. |

| Residue Specificity | Identification of the specific amino acid residue(s) modified by the compound. | Mass Spectrometry (Peptide Mapping, LC-MS/MS). |

| Stoichiometry of Labeling | The number of inhibitor molecules bound per protein molecule. | Intact Protein Mass Spectrometry or Radiolabeling studies. |

Experimental Protocols

The following are generalized protocols for investigating the mechanism of action of this compound against a protein of interest.

Protocol: Time-Dependent Enzyme Inhibition Assay

Objective: To determine the rate of inactivation of a target enzyme.

-

Reagent Preparation: Prepare a stock solution of this compound (e.g., 100 mM) in a dry, aprotic solvent like DMSO. Prepare serial dilutions to desired concentrations immediately before use. Prepare a stock solution of the target enzyme in a suitable buffer (e.g., 50 mM HEPES, pH 7.4).

-

Incubation: In a microplate, combine the enzyme solution with various concentrations of the inhibitor. Include a vehicle control (DMSO only). Incubate the plate at a constant temperature (e.g., 25°C or 37°C).

-

Activity Measurement: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from each well and dilute it into a substrate solution to initiate the enzyme activity assay. The dilution effectively stops the inactivation reaction.

-

Data Analysis: Measure the reaction rate (e.g., via absorbance or fluorescence). Plot the natural logarithm of the remaining enzyme activity versus time for each inhibitor concentration. The slope of each line represents the observed rate of inactivation (kobs). Plot kobs versus inhibitor concentration to determine the inactivation rate constant (kinact) and the inhibition constant (KI).

The diagram below outlines the workflow for this experimental protocol.

Caption: Workflow for a time-dependent enzyme inhibition assay.

Protocol: Mass Spectrometry for Target Identification

Objective: To identify the specific amino acid residue(s) modified by the compound.

-

Labeling: Incubate the target protein with a molar excess (e.g., 5-10 fold) of this compound for a sufficient time to ensure modification (e.g., 1-2 hours at room temperature). Include a control sample with no inhibitor.

-

Sample Preparation: Remove excess, unreacted inhibitor by dialysis or using a desalting column. Denature, reduce, and alkylate the protein sample (using iodoacetamide for the control).

-

Proteolytic Digestion: Digest the protein into smaller peptides using a protease like trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Search the MS/MS spectra against the protein sequence. Look for peptide fragments with a mass shift corresponding to the addition of the inhibitor fragment (-CH₂-CO-Ph-SO₂- or -SO₂-Ph-CO-CH₂Br). The specific residue carrying the modification can be identified from the fragmentation pattern.

Conclusion

This compound is a reactive, bifunctional compound whose mechanism of action is centered on the covalent and largely non-specific modification of nucleophilic amino acid residues. Its bromoacetyl group primarily targets cysteine residues, while its sulfonyl chloride group reacts more broadly with lysine and other nucleophiles. While this low specificity makes it unsuitable as a selective drug candidate, it renders it a valuable tool compound in chemical biology for applications such as:

-

Probing the presence of reactive, accessible cysteine or lysine residues.

-

Irreversibly inhibiting enzymes for structural or functional studies.

-

Acting as a potential protein-protein crosslinking agent.

Further research requires empirical validation on a case-by-case basis to determine its effects on specific proteins of interest. The protocols outlined in this document provide a framework for such investigations.

A Technical Guide to the Reactivity of Sulfonyl Chlorides with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the reaction between sulfonyl chlorides and primary amines, a cornerstone transformation in organic synthesis that yields sulfonamides. This reaction is of paramount importance in the pharmaceutical industry, as the sulfonamide functional group is a key component in a wide array of therapeutic agents, including antibacterial sulfa drugs, diuretics, and enzyme inhibitors.[1][2] The core of this reaction involves the nucleophilic attack of the primary amine on the highly electrophilic sulfur atom of the sulfonyl chloride.[3]

Core Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution-like pathway. The primary amine, acting as the nucleophile, attacks the electrophilic sulfur center of the sulfonyl chloride. This initial attack forms a transient tetrahedral intermediate. Subsequently, the chloride ion, being an excellent leaving group, is eliminated, and a proton is transferred from the nitrogen atom to a base. The base can be a second equivalent of the amine reactant or an added base such as pyridine or triethylamine, yielding the final sulfonamide product and a salt.[2][3]

Caption: Reaction mechanism for the formation of a sulfonamide.

Factors Influencing Reactivity and Selectivity

Several factors critically influence the rate and outcome of the reaction, including potential side reactions.

-

Stoichiometry : The molar ratio of the amine to the sulfonyl chloride is crucial. Using an excess of the amine can help drive the reaction to completion and also act as a base to neutralize the HCl byproduct. However, a significant excess of the sulfonyl chloride can lead to the undesired side reaction of di-sulfonylation.[4][5]

-

Base : An appropriate base is often added to neutralize the generated HCl.[2] While a second equivalent of the primary amine can serve this role, non-nucleophilic bases like triethylamine (TEA) or pyridine are commonly employed.[2][4] In aqueous systems, inorganic bases like NaOH or KOH are used.[3] The choice and amount of base can impact selectivity, as a strong base can deprotonate the newly formed sulfonamide, making it susceptible to a second reaction.[5]

-

Temperature : The reaction is typically exothermic. To maintain control and minimize side reactions, the addition of the sulfonyl chloride is often performed at a reduced temperature (e.g., 0 °C), followed by a gradual warming to room temperature.[4][5] Lower temperatures generally favor selective mono-sulfonylation.[5]

-

Solvent : Anhydrous aprotic solvents are standard to prevent the competitive hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid.[4][5] The solvent's polarity can also influence reaction kinetics.[5]

-

Reactant Structure :

-

Amine Nucleophilicity : Aliphatic primary amines are generally more nucleophilic and reactive than aromatic primary amines, where the nitrogen lone pair is delocalized into the aromatic ring.[2]

-

Steric Hindrance : Bulky substituents on either the amine or the sulfonyl chloride can impede the nucleophilic attack, slowing the reaction rate.

-

Common Side Reactions

-

Di-sulfonylation : This is a frequent side reaction with primary amines. The N-H proton of the initially formed mono-sulfonamide is acidic and can be removed by a base.[5] The resulting sulfonamide anion is nucleophilic and can attack a second molecule of sulfonyl chloride, yielding a di-sulfonylated byproduct.[5] This is more prevalent at higher temperatures or with an excess of sulfonyl chloride.[4][5]

-

Hydrolysis : In the presence of water, sulfonyl chlorides can hydrolyze to form the corresponding sulfonic acids.[4] This is a significant competing pathway, necessitating the use of anhydrous solvents and reagents for optimal yield.

Quantitative Data: Reaction Yields

The efficiency of sulfonamide formation can be very high under optimized conditions. Preparative reactions with various amines in 1.0 M aqueous sodium hydroxide demonstrate excellent yields, highlighting the robustness of this transformation even in aqueous media.[6][7]

| Amine | Sulfonylating Agent | Base / Solvent | Yield (%) | Reference |

| 1-Octylamine | Benzenesulfonyl chloride | 1.0 M NaOH (aq) | 98% | [6][7] |

| Dibutylamine | Benzenesulfonyl chloride | 1.0 M NaOH (aq) | 94% | [6][7] |

| Hexamethylenimine | Benzenesulfonyl chloride | 1.0 M NaOH (aq) | 97% | [6][7] |

| Aniline | Benzenesulfonyl chloride | Pyridine | 100% | [2] |

| p-Toluidine | p-Toluenesulfonyl chloride | Pyridine | 100% | [2] |

| Aniline | Benzenesulfonyl chloride | Diethyl Ether | 85% | [2] |

| Aniline | Benzenesulfonyl chloride | TEA / THF | 86% | [2] |

The Hinsberg Test: A Classic Application

The reaction with sulfonyl chlorides forms the basis of the Hinsberg test, a classical chemical method for distinguishing between primary, secondary, and tertiary amines.[3]

-

Primary Amines : React with benzenesulfonyl chloride to form a sulfonamide that possesses an acidic N-H proton.[8] This acidity allows the product to dissolve in an aqueous alkali (e.g., NaOH) solution.[3][9] Subsequent acidification of the solution re-protonates the sulfonamide, causing it to precipitate.[3][9]

-

Secondary Amines : React to form a sulfonamide that lacks an acidic N-H proton.[9] Consequently, this product is insoluble in aqueous alkali and precipitates directly from the basic reaction mixture.[3]

-

Tertiary Amines : Do not react to form stable sulfonamides because they lack the necessary proton on the nitrogen atom for the final deprotonation step.[8][9]

Generalized Experimental Protocol

Below is a representative protocol for the synthesis of a sulfonamide from a primary amine.

Materials:

-

Primary Amine (1.1 - 1.5 equivalents)

-

Sulfonyl Chloride (1.0 equivalent)

-

Anhydrous Base (e.g., Triethylamine or Pyridine, 1.1 - 1.5 equivalents)

-

Anhydrous Aprotic Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Standard glassware for inert atmosphere reactions

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. cbijournal.com [cbijournal.com]

- 3. Hinsberg reaction - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. scilit.com [scilit.com]

- 8. quora.com [quora.com]

- 9. Video: Amines to Sulfonamides: The Hinsberg Test [jove.com]

Reactivity of bromoacetyl group with cysteine thiols

An In-depth Technical Guide to the Reactivity of Bromoacetyl Groups with Cysteine Thiols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical principles, applications, and experimental considerations for the reaction between bromoacetyl functional groups and cysteine residues. The bromoacetyl group is a key electrophilic moiety used for the selective, covalent modification of proteins, making it an invaluable tool in bioconjugation, chemical biology, and the development of targeted covalent inhibitors.

Core Chemical Principles

The utility of the bromoacetyl group stems from its specific reactivity towards the thiol side chain of cysteine, the most nucleophilic of the canonical amino acids. This reaction forms a highly stable thioether bond, effectively creating a permanent link between a molecule of interest and a target protein.

Mechanism of Reaction: S_N2 Alkylation

The reaction between a bromoacetyl group and a cysteine thiol proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The key reactive species is the deprotonated form of the cysteine thiol, the thiolate anion (Cys-S⁻), which acts as a potent nucleophile.[1] This thiolate attacks the electrophilic carbon atom adjacent to the bromine, displacing the bromide leaving group to form a stable thioether linkage.[1][2]

Caption: SN2 reaction mechanism of a bromoacetyl group with a cysteine thiol.

Kinetics, pH-Dependence, and Selectivity

The rate of the alkylation reaction is critically dependent on pH.[3] The pKa of a typical cysteine thiol is approximately 8.5.[4] At pH values below the pKa, the thiol group (R-SH) is predominantly protonated and is a weak nucleophile. As the pH increases above the pKa, the thiol is deprotonated to the highly nucleophilic thiolate anion (R-S⁻), causing a sharp increase in the reaction rate.[5]

-

Optimal pH: The reaction is most efficient at a slightly alkaline pH, typically between 8.0 and 9.0.[3] This range provides a sufficient concentration of the reactive thiolate species while minimizing potential side reactions.

-

Selectivity: At this optimal pH range, the reaction is highly selective for cysteine residues. Other nucleophilic amino acid side chains, such as the ε-amino group of lysine (pKa ~10.5), remain largely protonated and thus unreactive.[6] However, at pH values above 9.0, reactivity with lysine and other amines can increase, reducing the selectivity of the labeling.[4]

-

Stability: The resulting thioether bond is highly stable and is considered irreversible under a wide range of physiological conditions, a key advantage over other linkages like those formed by maleimides, which can undergo a reversing retro-Michael reaction.[2]

Quantitative Data Presentation

Selecting the appropriate thiol-reactive chemistry is crucial and depends on the desired reaction speed, specificity, and stability of the final conjugate. Haloacetyls (bromoacetyl and iodoacetyl) and maleimides are the most common classes of reagents used for cysteine modification.

| Feature | Bromoacetyl / Iodoacetyl | Maleimide |

| Reaction Mechanism | SN2 Nucleophilic Substitution[1] | Michael Addition[1] |

| Optimal pH Range | 8.0 - 9.0[3] | 6.5 - 7.5 |

| Relative Reaction Rate | Moderate (iodoacetamide k₂ ≈ 0.6 M⁻¹s⁻¹)[7] | Fast (2-3 orders of magnitude faster than bromoacetyl at pH 6.5)[6][8] |

| Bond Stability | Very High: Forms a stable, irreversible thioether bond.[2] | Moderate: The succinimide thioether can undergo a retro-Michael reaction, leading to potential reversibility.[2] |

| Selectivity | High for thiols at pH 8.0-9.0.[6] | High for thiols at pH 6.5-7.5; reactivity with amines increases at pH > 8.5. |

Experimental Protocols

The following protocols provide a generalized framework for the labeling of a protein with a bromoacetyl-containing reagent and subsequent analysis. Optimization is often required for each specific protein and reagent.

Protocol 1: Cysteine-Specific Protein Labeling

This protocol outlines the steps for conjugating a bromoacetyl-functionalized molecule to a protein.

Caption: Experimental workflow for cysteine-specific protein labeling.

Materials:

-

Protein of interest in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.5. Avoid amine-containing buffers like Tris.

-

Bromoacetyl-containing reagent.

-

Anhydrous DMSO or DMF.

-

Reducing agent (optional, for disulfide reduction): Tris(2-carboxyethyl)phosphine (TCEP).

-

Quenching solution (optional): Dithiothreitol (DTT) or 2-mercaptoethanol.

-

Desalting columns or dialysis equipment for purification.

Procedure:

-

Protein Preparation:

-

Dissolve or buffer-exchange the protein into an amine-free buffer to a concentration of 1-5 mg/mL.

-

If the target cysteine is involved in a disulfide bond, it must first be reduced. Add a 5- to 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[5]

-

Crucially, remove the reducing agent before adding the bromoacetyl reagent. This is typically done using a desalting column equilibrated with the reaction buffer.[3]

-

-

Labeling Reaction:

-

Immediately before use, prepare a stock solution (e.g., 10 mM) of the bromoacetyl reagent in anhydrous DMSO or DMF.

-

Add a 10- to 20-fold molar excess of the reagent stock solution to the protein solution. The optimal ratio should be determined empirically.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C. Protect the reaction from light.

-

-

Quenching (Optional):

-

To stop the reaction, a small molecule thiol like DTT can be added to a final concentration of 10-20 mM to react with any excess bromoacetyl reagent. Incubate for 15-30 minutes.

-

-

Purification:

-

Remove excess unreacted reagent and quenching agent by size-exclusion chromatography (SEC), dialysis, or using a desalting spin column.

-

Protocol 2: Analysis of Labeling Efficiency

-

SDS-PAGE Analysis: Successful conjugation will result in an increase in the protein's molecular weight. This "gel shift" can be visualized by running samples of the unlabeled and labeled protein on an SDS-PAGE gel.[3] A higher molecular weight band for the labeled sample indicates successful conjugation.[3]

-

Mass Spectrometry (MS): For precise characterization, use mass spectrometry (e.g., ESI-MS) to determine the exact mass of the conjugated protein. The mass increase corresponds to the mass of the attached molecule(s), allowing for the calculation of the degree of labeling (DOL).

Applications in Research and Drug Development

The robust and selective nature of the bromoacetyl-cysteine reaction has led to its widespread adoption in several key areas.

Bioconjugation and Protein Labeling

Bromoacetyl groups are commonly used to attach a wide variety of molecular payloads to proteins. This includes:

-

Fluorescent Dyes: For tracking protein localization and dynamics in cellular imaging.

-

Biotin: For affinity purification, immobilization, and detection via streptavidin.

-

Polyethylene Glycol (PEG): A process known as PEGylation, which can improve the pharmacokinetic properties of therapeutic proteins by increasing serum half-life and reducing immunogenicity.

Covalent Inhibitors in Drug Development

In drug development, the bromoacetyl group can serve as an electrophilic "warhead" on a small molecule designed to target a specific protein. By forming a covalent bond with a cysteine residue in a critical region of the target, such as an enzyme's active site, the inhibitor can achieve potent and durable target inactivation. This strategy has been successfully employed against various targets, particularly protein kinases in oncology.

Caption: Covalent inhibition of the EGFR signaling pathway.

The diagram above illustrates how a covalent inhibitor targeting a cysteine residue (e.g., Cys797) in the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR) can block downstream signaling pathways that lead to cell proliferation.

Exploiting Differential Reactivity

The kinetic differences between bromoacetyl and maleimide groups can be leveraged for sequential dual-labeling of proteins or surfaces.[6][8] A molecule can first be reacted with a maleimide-functionalized reagent at a neutral pH (e.g., 6.5), where the bromoacetyl group is largely unreactive.[6] Subsequently, the pH can be raised to 9.0 to facilitate the specific reaction of a second, bromoacetyl-functionalized reagent.[6][8]

References

- 1. biorxiv.org [biorxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A covalent fragment-based strategy targeting a novel cysteine to inhibit activity of mutant EGFR kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of Covalent-Reversible EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Dual Functionality of 4-(2-Bromoacetyl)benzenesulfonyl Chloride: An In-depth Technical Guide

An Introduction to a Versatile Heterobifunctional Reagent

4-(2-Bromoacetyl)benzenesulfonyl chloride is a unique chemical entity possessing two distinct reactive moieties: a sulfonyl chloride group and an α-bromoacetyl group. This dual functionality allows for sequential or orthogonal reactions with different nucleophiles, making it a powerful tool in chemical biology, drug discovery, and proteomics. The sulfonyl chloride readily reacts with primary and secondary amines to form stable sulfonamides, while the α-bromoacetyl group is an effective alkylating agent for thiol groups, such as those found in cysteine residues, forming stable thioether bonds. This distinct reactivity profile enables its use as a heterobifunctional crosslinker to study protein-protein interactions, as a chemical probe for activity-based protein profiling (ABPP), and as a versatile building block in the synthesis of complex molecules.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, typically starting from a readily available aromatic compound. A common strategy involves the initial formation of an acetyl-substituted benzenesulfonyl chloride, followed by a selective bromination at the alpha position of the acetyl group.

A plausible synthetic route involves:

-

Chlorosulfonation of Acetanilide: The synthesis can commence with the chlorosulfonation of acetanilide using chlorosulfonic acid. This reaction introduces the sulfonyl chloride group onto the aromatic ring.

-

α-Bromination: The resulting 4-acetylbenzenesulfonyl chloride can then undergo α-bromination. A common method for this transformation is the reaction with bromine in a suitable solvent like acetic acid.

Core Reactivities and Applications

The utility of this compound stems from the differential reactivity of its two functional groups. This allows for a "tag-and-modify" approach in various applications.

Reaction with Amines: Sulfonamide Formation

The sulfonyl chloride group is highly electrophilic and reacts readily with primary and secondary amines to form stable sulfonamide linkages. This reaction is the basis for its use in labeling and modifying proteins at lysine residues or the N-terminus.

Table 1: Representative Conditions for Sulfonamide Formation

| Amine Substrate | Reagents & Conditions | Product | Yield (%) |

| Primary/Secondary Amine | This compound, Base (e.g., triethylamine, pyridine), Aprotic Solvent (e.g., DCM, THF), 0 °C to RT | N-substituted-4-(2-bromoacetyl)benzenesulfonamide | Typically high (e.g., 94-98% for benzenesulfonyl chloride with various amines in aqueous NaOH)[1] |

Reaction with Thiols: Thioether Formation

The α-bromoacetyl group is a potent electrophile that selectively reacts with nucleophilic thiol groups, such as the side chain of cysteine residues, via an SN2 reaction to form a stable thioether bond. This reaction is widely used in bioconjugation and for labeling specific cysteine residues in proteins.

Table 2: Representative Conditions for Thioether Formation

| Thiol Substrate | Reagents & Conditions | Product | Yield (%) |

| Thiol (e.g., N-acetyl-L-cysteine) | This compound derivative, Buffer (pH 6.5-7.5) | Thioether adduct | Generally high and rapid |

Experimental Protocols

The following are detailed experimental protocols for analogous reactions that demonstrate the key transformations involved in the synthesis and application of this compound.

Protocol 1: Synthesis of a Sulfonyl Chloride (Analogous to Step 1)

This protocol describes the synthesis of p-acetaminobenzenesulfonyl chloride from acetanilide, a common precursor for related sulfonyl chlorides.[2]

Materials:

-

Acetanilide

-

Chlorosulfonic acid

-

Ice

-

Water

-

Benzene (for recrystallization)

Procedure:

-

In a 500-cc. round-bottomed flask fitted with a mechanical stirrer, place 290 g (165 cc, 2.49 moles) of chlorosulfonic acid.

-

Cool the flask in a water bath to approximately 12–15°C.

-

Gradually add 67.5 g (0.5 mole) of acetanilide to the stirred chlorosulfonic acid over about fifteen minutes, maintaining the temperature at approximately 15°C. Caution: Large volumes of hydrogen chloride gas are evolved; perform this in a well-ventilated fume hood.

-

After the addition is complete, heat the mixture to 60°C for two hours.

-

Slowly and with stirring, pour the syrupy liquid into 1 kg of crushed ice.

-

Collect the precipitated solid sulfonyl chloride by suction filtration and wash it with water. The crude yield is typically 90–95 g (77–81%).

-

For purification, the crude, dried product can be recrystallized from dry benzene.

Protocol 2: α-Bromination of an Acetophenone Derivative (Analogous to Step 2)

This protocol details the α-bromination of p-bromoacetophenone, which is analogous to the bromination of 4-acetylbenzenesulfonyl chloride.[3]

Materials:

-

p-Bromoacetophenone

-

Glacial acetic acid

-

Bromine

-

50% Ethyl alcohol

-

95% Ethyl alcohol (for recrystallization)

-

Ice

Procedure:

-

In a 500-cc. flask, dissolve 50 g (0.25 mole) of p-bromoacetophenone in 100 cc. of glacial acetic acid.

-

Slowly add 40 g (12.5 cc, 0.25 mole) of bromine to the solution, keeping the temperature below 20°C with vigorous shaking. The addition should take about thirty minutes.

-

Once all the bromine has been added, cool the flask in an ice-water bath and filter the product with suction.

-

Wash the crude crystals with 50% ethyl alcohol until colorless.

-

The air-dried product can be recrystallized from 400 cc. of 95% ethyl alcohol to yield colorless needles. The expected yield is in the range of 69–72%.

Protocol 3: Reaction with a Thiol (N-acetyl-L-cysteine methyl ester)

This protocol describes a general procedure for the reaction of a bromoacetyl group with a thiol.

Materials:

-

4-(2-bromoacetyl)benzenesulfonamide derivative (or the sulfonyl chloride itself if the amine reaction is not desired first)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Acetonitrile or DMSO (to dissolve the bromoacetyl compound)

Procedure:

-

Dissolve the 4-(2-bromoacetyl)benzenesulfonamide derivative in a minimal amount of acetonitrile or DMSO.

-

Prepare a solution of N-acetyl-L-cysteine methyl ester in phosphate buffer (pH 7.4).

-

Add the solution of the bromoacetyl compound to the thiol solution with stirring at room temperature.

-

Monitor the reaction progress by a suitable analytical method such as LC-MS. The reaction is typically rapid.

-

Upon completion, the product can be purified using techniques like reversed-phase HPLC.

Protocol 4: Reaction with an Amine (Nα-acetyl-L-lysine methyl ester)

This protocol outlines a general procedure for the reaction of a sulfonyl chloride with an amine.

Materials:

-

This compound

-

Nα-acetyl-L-lysine methyl ester hydrochloride[6]

-

Anhydrous aprotic solvent (e.g., dichloromethane, THF)

-

Base (e.g., triethylamine, pyridine)

Procedure:

-

Dissolve Nα-acetyl-L-lysine methyl ester hydrochloride and a slight excess of a non-nucleophilic base (e.g., 2.2 equivalents of triethylamine) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of this compound (1 equivalent) in the same anhydrous solvent to the cooled amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, the reaction mixture can be worked up by washing with dilute acid, water, and brine, followed by drying and evaporation of the solvent. The crude product can then be purified by column chromatography.

Visualizing Workflows and Pathways

The dual functionality of this compound enables its use in complex experimental workflows, such as those for identifying protein-protein interactions or for activity-based protein profiling.

References

- 1. CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. L-NAC and L-NAC methyl ester prevent and overcome physical dependence to fentanyl in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jk-sci.com [jk-sci.com]

Navigating the Solubility and Reactivity of 4-(2-Bromoacetyl)benzenesulfonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-bromoacetyl)benzenesulfonyl chloride is a heterobifunctional reagent of significant interest in chemical biology and drug development. Its unique structure, featuring both a reactive sulfonyl chloride and an α-bromoacetyl group, allows for sequential or orthogonal conjugation to different nucleophilic sites, making it a valuable tool for creating complex bioconjugates, chemical probes, and targeted therapeutics.[1][] However, its utility is intrinsically linked to its solubility and stability in various reaction media. This technical guide provides an in-depth overview of the solubility characteristics of this compound in common organic solvents, alongside critical considerations for its handling and use due to its reactive nature.

Due to the high reactivity of sulfonyl chlorides, quantitative solubility data is scarce in the public domain. The information presented herein is a consolidation of qualitative data derived from analogous compounds and general principles of organic chemistry.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₆BrClO₃S | [3] |

| Molecular Weight | 297.55 g/mol | [3] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Melting Point | Not available |

General Solubility of Aryl Sulfonyl Chlorides

Aryl sulfonyl chlorides, as a class of compounds, exhibit a range of solubilities in organic solvents. Their solubility is primarily dictated by the nature of the aromatic ring and any substituents present. Generally, they are soluble in aprotic organic solvents and react with protic or nucleophilic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Predicted Solubility | Reactivity/Stability Notes |

| Aprotic Polar Solvents | Dimethylformamide (DMF) | Soluble | Generally stable for short durations at low temperatures. DMF can contain amine impurities that may react. |

| Dimethyl sulfoxide (DMSO) | Soluble | Good solvent for reactions, but care must be taken to use anhydrous grade as it is hygroscopic. | |

| Acetonitrile (ACN) | Soluble | A common solvent for reactions with this class of compounds. Should be anhydrous. | |

| Ethers | Tetrahydrofuran (THF) | Soluble | Good solvent, but peroxide formation in aged THF can be a concern. Use freshly distilled or inhibitor-free THF. |

| 1,4-Dioxane | Soluble | Similar to THF, a suitable aprotic solvent. | |

| Diethyl ether | Moderately Soluble | Lower polarity may limit solubility compared to THF or dioxane. | |

| Halogenated Solvents | Dichloromethane (DCM) | Soluble | Excellent solvent for handling and reactions. Inert and volatile. |

| Chloroform (CHCl₃) | Soluble | Similar to DCM, a good choice for a non-nucleophilic solvent. | |

| Hydrocarbons | Toluene | Sparingly Soluble | Generally lower solubility due to the polar nature of the sulfonyl chloride group. |

| Hexanes/Heptanes | Insoluble | Non-polar nature makes it a poor solvent for this compound. Can be used as an anti-solvent for precipitation. | |

| Alcohols | Methanol, Ethanol | Reactive | Reacts with alcohols to form sulfonate esters. Not suitable as a solvent for storage or unreacted compound. |

| Water | Reactive | Reacts with water to hydrolyze to the corresponding sulfonic acid.[4][5] |

Reactivity and Stability Considerations

The dual functionality of this compound dictates its reactivity profile. Both the sulfonyl chloride and the α-bromoacetyl moieties are electrophilic and will react with nucleophiles.[1]

-

Sulfonyl Chloride Group: This group is highly susceptible to nucleophilic attack by amines, alcohols, and water.[4][5] Reactions with primary and secondary amines yield stable sulfonamides, a cornerstone of medicinal chemistry.[1]

-

α-Bromoacetyl Group: This functional group is a potent alkylating agent, readily reacting with soft nucleophiles such as thiols (e.g., cysteine residues in proteins) to form stable thioether linkages.[1]

Due to this reactivity, it is imperative to use anhydrous solvents and inert atmospheres (e.g., nitrogen or argon) when handling and reacting this compound to prevent unwanted side reactions and degradation. The stability of sulfonyl chlorides can vary, with some being prone to decomposition over time.[6][7]

Experimental Protocols: General Guidelines for Handling and Use

Given the reactive and moisture-sensitive nature of this compound, the following general protocols are recommended.

General Procedure for a Reaction with an Amine

-

Preparation: Dry all glassware thoroughly in an oven and allow to cool under a stream of dry nitrogen or argon.

-

Dissolution: Dissolve the amine starting material in an appropriate anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere.

-

Addition of Base: Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to the reaction mixture to act as an acid scavenger for the HCl generated.

-

Addition of Sulfonyl Chloride: Dissolve this compound in the same anhydrous solvent and add it dropwise to the cooled (typically 0 °C) reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with a suitable aqueous solution and proceed with extraction, drying, and purification of the desired sulfonamide product.

Logical Workflow for Application as a Chemical Probe

This compound can be employed as a chemical probe for labeling proteins, particularly those with reactive cysteine and lysine residues. The differential reactivity of the two electrophilic sites can be exploited for stepwise labeling.

Caption: Workflow for dual-labeling of a protein.

Experimental Workflow for Solubility Assessment

A general workflow for qualitatively assessing the solubility of a reactive compound like this compound is outlined below. This process prioritizes minimizing degradation.

Caption: A stepwise approach to assess solubility while monitoring compound stability.

Conclusion

This compound is a potent and versatile bifunctional reagent. While specific quantitative solubility data remains elusive due to its reactive nature, a sound understanding of the general solubility and reactivity of aryl sulfonyl chlorides allows researchers to effectively utilize this compound. The key to success lies in the careful selection of anhydrous aprotic solvents and the implementation of inert reaction conditions to prevent premature degradation. This guide provides a foundational understanding to aid in the successful application of this valuable chemical tool in research and development.

References

Spectroscopic and Synthetic Profile of 4-(2-bromoacetyl)benzenesulfonyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic methodology for 4-(2-bromoacetyl)benzenesulfonyl chloride. Due to the limited availability of experimentally derived data in public databases, this guide presents predicted spectroscopic values based on analogous compounds, alongside detailed, generalized experimental protocols for its synthesis and characterization.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally related compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~8.2 - 8.1 | Doublet | ~8.5 | 2H | Ar-H (ortho to -SO₂Cl) |

| ~8.0 - 7.9 | Doublet | ~8.5 | 2H | Ar-H (ortho to -C(O)CH₂Br) |

| ~4.5 | Singlet | - | 2H | -C(O)CH ₂Br |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | C =O |

| ~145 | Ar-C -SO₂Cl |

| ~140 | Ar-C -C(O)CH₂Br |

| ~130 | Ar-C H (ortho to -C(O)CH₂Br) |

| ~129 | Ar-C H (ortho to -SO₂Cl) |

| ~30 | -C(O)C H₂Br |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1700 | Strong | C=O Stretch (aryl ketone) |

| ~1380 | Strong | S=O Asymmetric Stretch (sulfonyl chloride) |

| ~1180 | Strong | S=O Symmetric Stretch (sulfonyl chloride) |

| ~830 | Medium | C-H Bend (para-disubstituted benzene) |

| ~600 | Medium | C-Br Stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Ion |

| 296/298/300 | [M]⁺ (Molecular ion with Br and Cl isotopes) |

| 217/219 | [M - Br]⁺ |

| 183 | [M - SO₂Cl]⁺ |

| 121 | [C₇H₅O]⁺ |

| 99 | [SO₂Cl]⁺ |

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the synthesis and spectroscopic analysis of this compound.

Synthesis Protocol

A plausible synthetic route involves the α-bromination of 4-acetylbenzenesulfonyl chloride.[1]

Step 1: Synthesis of 4-acetylbenzenesulfonyl chloride (Precursor)

This intermediate can be prepared from 4-acetylbenzenesulfonic acid. A general method for converting arylsulfonic acids to their corresponding sulfonyl chlorides involves chlorination with an agent like thionyl chloride or phosphorus pentachloride.

Step 2: α-Bromination of 4-acetylbenzenesulfonyl chloride

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-acetylbenzenesulfonyl chloride (1 equivalent) in a suitable solvent such as acetic acid.

-

Add N-bromosuccinimide (NBS) (1.1 equivalents) to the solution.

-

Heat the reaction mixture to 90°C and monitor the progress by thin-layer chromatography (TLC).[2]

-

Upon completion, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into ice-water to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Prepare a sample by dissolving approximately 10-20 mg of the purified compound in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 500 MHz (or higher) NMR spectrometer.

-

Process the acquired data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

Infrared (IR) Spectroscopy

-

Obtain the IR spectrum of the solid sample using an FTIR spectrometer equipped with an attenuated total reflectance (ATR) accessory.

-

Place a small amount of the purified solid directly onto the ATR crystal.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[3]

Mass Spectrometry (MS)

-

Introduce a small amount of the sample into the mass spectrometer, typically using a direct insertion probe for solids or after dissolving in a suitable volatile solvent for techniques like electrospray ionization (ESI).

-

Acquire the mass spectrum using an appropriate ionization method (e.g., electron ionization - EI, or ESI).

-

Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns.[4][5]

Logical Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and characterization of the target compound.

References

- 1. This compound | 5038-59-5 | Benchchem [benchchem.com]

- 2. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: Mass Spectrometry [orgspectroscopyint.blogspot.com]

- 5. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

4-(2-Bromoacetyl)benzenesulfonyl Chloride: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-bromoacetyl)benzenesulfonyl chloride is a bifunctional reagent possessing two highly reactive electrophilic sites: a sulfonyl chloride and an α-bromo ketone. This unique structural feature makes it a valuable building block in medicinal chemistry and drug development for the synthesis of complex heterocyclic compounds and as a covalent modifier of biological targets. However, its reactivity also necessitates stringent safety and handling protocols. This in-depth technical guide provides a comprehensive overview of the known safety information, handling precautions, and emergency procedures for this compound. The information presented is synthesized from data on structurally related compounds and general principles for handling highly reactive electrophiles, in the absence of a dedicated Safety Data Sheet (SDS) for this specific compound. All personnel handling this substance must be thoroughly trained in the handling of hazardous and reactive chemicals.

Chemical and Physical Properties

Limited specific experimental data for this compound is publicly available. The following table summarizes known identifiers and calculated properties. Researchers should handle this compound as a solid with unknown melting and boiling points, and assume it has properties consistent with other aromatic sulfonyl chlorides.

| Property | Value | Source |

| CAS Number | 5038-59-5 | [1][][3] |

| Molecular Formula | C₈H₆BrClO₃S | [][3] |

| Molecular Weight | 297.55 g/mol | [][3] |

| Appearance | Assumed to be a solid | General knowledge |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Reacts with water. Soluble in many organic solvents. | General knowledge of sulfonyl chlorides |

Hazard Identification and Classification